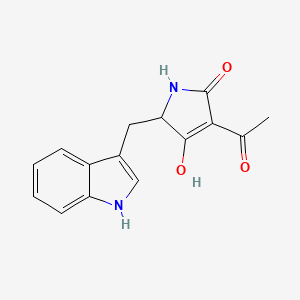
Tryptophan tetramate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tryptophan tetramate is a derivative of the essential amino acid tryptophan. Tryptophan is known for its role in protein biosynthesis and as a precursor to several important biomolecules, including serotonin and melatonin. This compound, due to its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tryptophan tetramate typically involves the modification of the tryptophan molecule. One common method includes the reaction of tryptophan with specific reagents under controlled conditions to introduce the tetramate group. This process often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating steps such as purification through chromatography and crystallization to ensure the final product meets industry standards.
化学反应分析
Types of Reactions: Tryptophan tetramate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound.
科学研究应用
Tryptophan tetramate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter levels.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of tryptophan tetramate involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, influencing biochemical pathways. For instance, its role in serotonin synthesis involves the activation of tryptophan hydroxylase, leading to increased production of serotonin, which affects mood and sleep.
相似化合物的比较
Tryptophan: The parent compound, essential for protein synthesis and a precursor to serotonin and melatonin.
Tryptamine: A derivative of tryptophan, involved in the synthesis of neurotransmitters.
Serotonin: A neurotransmitter synthesized from tryptophan, involved in regulating mood and sleep.
Uniqueness: Tryptophan tetramate is unique due to its specific structural modifications, which confer distinct chemical properties and biological activities. Unlike tryptophan, which is primarily involved in protein synthesis, this compound has specialized applications in research and industry due to its enhanced reactivity and potential therapeutic benefits.
属性
CAS 编号 |
34300-68-0 |
|---|---|
分子式 |
C15H14N2O3 |
分子量 |
270.28 g/mol |
IUPAC 名称 |
4-acetyl-3-hydroxy-2-(1H-indol-3-ylmethyl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C15H14N2O3/c1-8(18)13-14(19)12(17-15(13)20)6-9-7-16-11-5-3-2-4-10(9)11/h2-5,7,12,16,19H,6H2,1H3,(H,17,20) |
InChI 键 |
FGDVVSQPCDILGJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(NC1=O)CC2=CNC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


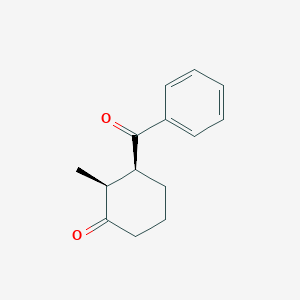
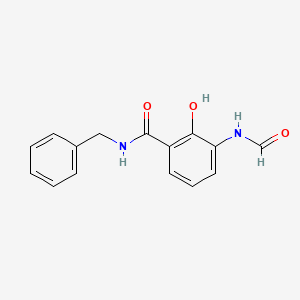
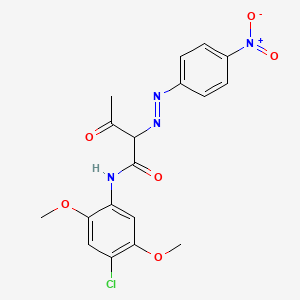
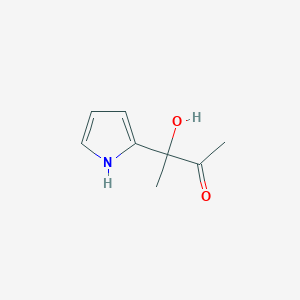
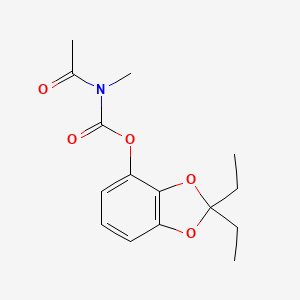
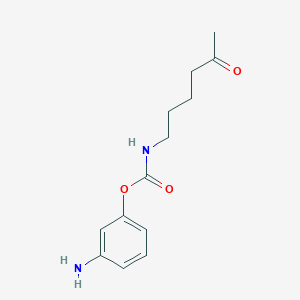
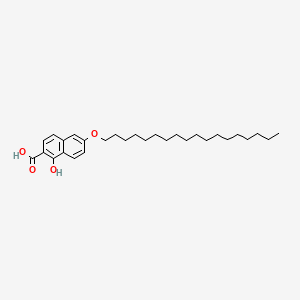
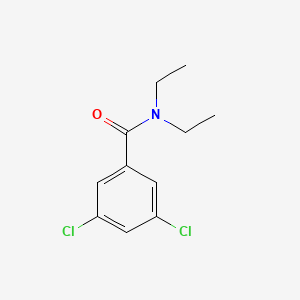
![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)
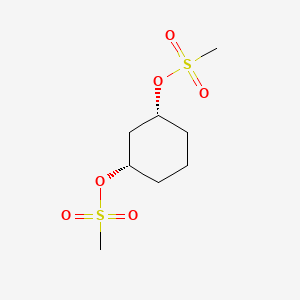
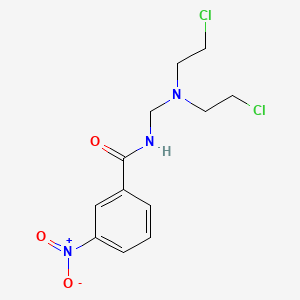
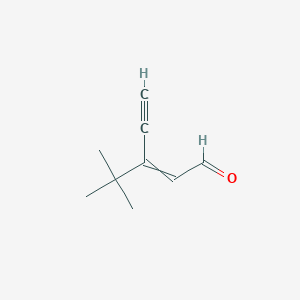
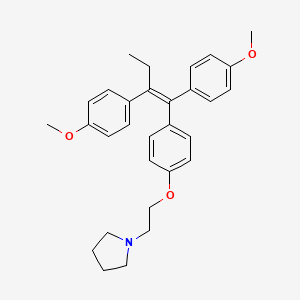
![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)
